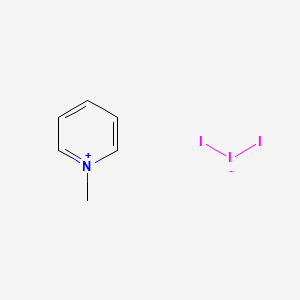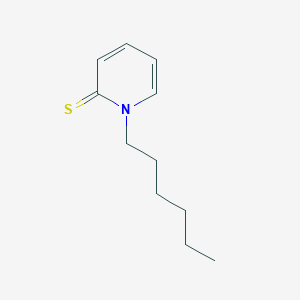
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-: is a tricyclic compound with a seven-membered nitrogen-containing ring fused with two benzene rings. This compound is known for its significant role in the synthesis of various pharmacologically active molecules, particularly in the field of anticonvulsant drugs .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction Conditions: The compound can be synthesized through various methods, including bromination and subsequent substitution reactions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Dihydro Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as a starting material for the synthesis of various dibenzoazepine derivatives.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Anticonvulsant Drugs: Serves as a precursor in the synthesis of anticonvulsant medications.
Industry:
Polymer Chemistry: Employed in the modification of polymers to enhance their properties.
作用機序
The compound exerts its effects primarily through its interaction with specific molecular targets. It acts as an organic electrophile, participating in various biochemical reactions. For instance, it can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .
類似化合物との比較
- 10,11-Dihydrodibenz(b,f)azepine
- Iminobibenzyl
- 2,2’-Iminobibenzyl
- Iminodibenzyl
- 2,2’-Iminodibenzyl
- RP 23669
- Iminodibenzyyl
- 10,11-Dihydro-5-dibenz(b,f)azepine
- Imipramine M (ring)
- Desipramine M (ring)
- Trimipramine M (ring)
- Lofepramine M (ring)
- Opipramol M (ring)
Uniqueness: 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmacologically active compounds .
特性
CAS番号 |
41972-85-4 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20N2/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |
InChIキー |
XZDNUZNEDRZTKW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)






![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)


